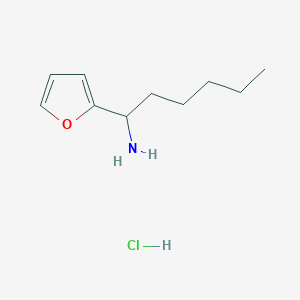

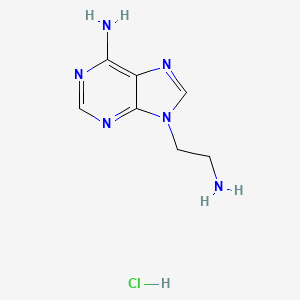

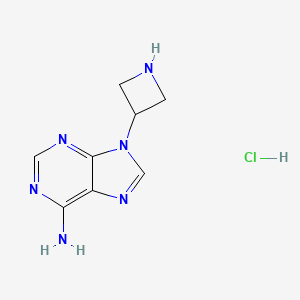

N-ethyl-2-methoxy-6-nitroaniline

Übersicht

Beschreibung

“N-ethyl-2-methoxy-6-nitroaniline” is a synthetic compound belonging to the class of aromatic amines1. It is commonly used as a red dye and is mainly used to color cotton or wool fibers1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “N-ethyl-2-methoxy-6-nitroaniline”. However, the synthesis of anilines typically involves reactions such as Friedel Crafts acylation, conversion from the acyl group to an alkane, and nitration2.Molecular Structure Analysis

The molecular structure of “N-ethyl-2-methoxy-6-nitroaniline” is not directly available. However, the related compound “2-Methoxy-6-nitroaniline” has the empirical formula C7H8N2O3 and a molecular weight of 168.153.Chemical Reactions Analysis

The specific chemical reactions involving “N-ethyl-2-methoxy-6-nitroaniline” are not readily available. However, nitro compounds can be prepared in several ways, including direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines4.Physical And Chemical Properties Analysis

The physical and chemical properties of “N-ethyl-2-methoxy-6-nitroaniline” are not directly available. However, the related compound “2-Methoxy-6-nitroaniline” is a solid3. Another related compound, “2-Nitroaniline”, is an amber solid with an odorless smell6.Safety And Hazards

The safety and hazards of “N-ethyl-2-methoxy-6-nitroaniline” are not directly available. However, the related compound “2-Nitroaniline” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, and specific target organ toxicity - (repeated exposure) with target organs being blood6.

Zukünftige Richtungen

The future directions of “N-ethyl-2-methoxy-6-nitroaniline” are not directly available. However, the related compound “4-Methoxy-2-nitroaniline” is a potent genotoxic impurity present in omeprazole which may affect drug efficacy and safety7. This suggests that future research could focus on reducing the genotoxic impurities in drugs.

Please note that the information provided is based on the best available data and may not be fully accurate or complete due to the lack of specific information on “N-ethyl-2-methoxy-6-nitroaniline”. Further research and studies are needed to provide a more comprehensive understanding of this compound.

Eigenschaften

IUPAC Name |

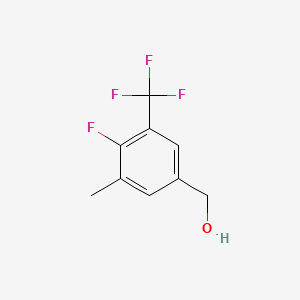

N-ethyl-2-methoxy-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-3-10-9-7(11(12)13)5-4-6-8(9)14-2/h4-6,10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTJVABSVCDSASD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=CC=C1OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-2-methoxy-6-nitroaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Benzyl-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1446879.png)